molecular formula C18H13N3O B5655000 1-(2-Cyanophenyl)-3-naphthalen-2-ylurea

1-(2-Cyanophenyl)-3-naphthalen-2-ylurea

Cat. No.: B5655000
M. Wt: 287.3 g/mol
InChI Key: OZIDXBNHCQHLFY-UHFFFAOYSA-N
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Description

1-(2-Cyanophenyl)-3-naphthalen-2-ylurea is an organic compound characterized by the presence of a cyanophenyl group and a naphthalenyl group linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanophenyl)-3-naphthalen-2-ylurea typically involves the reaction of 2-cyanophenyl isocyanate with 2-naphthylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanophenyl)-3-naphthalen-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanophenyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(2-Cyanophenyl)-3-naphthalen-2-ylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyanophenyl)-3-naphthalen-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

  • 2-(2-Cyanophenyl)-N-phenylacetamide
  • N-(2-Cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide
  • 4-Amino-N-(naphthalen-1-yl)-1H-benzo[b][1,4]diazepine-3-carboxamide

Uniqueness: 1-(2-Cyanophenyl)-3-naphthalen-2-ylurea is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-cyanophenyl)-3-naphthalen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c19-12-15-7-3-4-8-17(15)21-18(22)20-16-10-9-13-5-1-2-6-14(13)11-16/h1-11H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIDXBNHCQHLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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